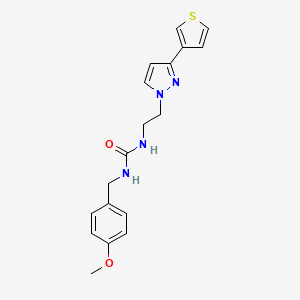

1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known by its CAS number 2034260-14-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2S with a molecular weight of 356.4 g/mol. The structure features a methoxybenzyl group linked to a pyrazole derivative, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . In vitro assays demonstrated that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- In vitro Studies : A study evaluating various pyrazole derivatives showed that some exhibited IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory properties .

- In vivo Studies : Compounds structurally related to this compound were tested for their effects on edema in murine models, showing percentages of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .

Analgesic Activity

The analgesic effects of similar pyrazole compounds were evaluated through various pain models. These studies indicated that certain derivatives could significantly reduce pain responses, suggesting potential therapeutic applications.

- Pain Models : In animal models, compounds demonstrated a reduction in pain scores by up to 50% compared to controls, highlighting their efficacy as analgesics .

Case Studies and Research Findings

Several research articles and reviews have documented the biological activities of pyrazole derivatives:

- Study on Pyrazole Derivatives : A comprehensive review discussed the synthesis and biological evaluation of substituted pyrazoles, noting their promising anti-inflammatory and analgesic activities .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles revealed that modifications on the benzyl or thiophene moieties can enhance biological activity. For instance, methoxy substitutions often improve potency against COX enzymes .

- Toxicological Assessments : Safety profiles were established through acute toxicity studies, showing that certain derivatives had high therapeutic indices with minimal side effects at effective doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 2034260-14-3 |

| Anti-inflammatory IC50 | 0.034 - 0.052 μM |

| Analgesic Efficacy | Up to 50% pain reduction |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea exhibit significant anticancer properties. The incorporation of thiophene and pyrazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, the structural analogs have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation .

1.2 Urease Inhibition

The compound’s structural features suggest potential urease inhibitory activity, which is crucial for treating conditions such as peptic ulcers and kidney stones. Urease inhibitors play a vital role in managing these conditions by preventing the hydrolysis of urea into ammonia and carbon dioxide, thus reducing the risk of complications associated with urease activity .

Biochemical Interactions

2.1 Enzyme Inhibition Studies

Research has shown that the urea derivatives can interact with various enzymes, leading to inhibition or modulation of their activity. The presence of functional groups such as methoxy and thiophene enhances the binding affinity to target enzymes, making these compounds valuable in drug development aimed at enzyme-related diseases .

2.2 Structure-Activity Relationship (SAR) Studies

The structural components of this compound have been analyzed to understand their impact on biological activity. SAR studies reveal that modifications in the thiophene and pyrazole rings can significantly alter the compound's efficacy as an anticancer agent or urease inhibitor .

Synthesis and Development

3.1 Synthetic Pathways

The synthesis of this compound involves multiple steps, including the formation of key intermediates that incorporate both thiophene and pyrazole functionalities. The synthetic routes are optimized for yield and purity, ensuring that the final product retains its bioactive properties .

3.2 Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound in clinical settings:

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| Study A | Urea Derivative | Cancer Cell Lines | Significant cytotoxicity observed |

| Study B | Urease Inhibitor | Kidney Stones | Effective in reducing urease activity |

| Study C | Anticancer Agent | MDA-MB 231 Cells | Promising inhibition of proliferation |

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines. For example:

Reaction:

Urea+H2OH+ or OH−4-Methoxybenzylamine+2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine+CO2

-

Mechanism: Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-positions (C2 and C5) due to sulfur’s electron-donating resonance effects.

Pyrazole Ring Functionalization

The pyrazole ring participates in alkylation, acylation, and coordination reactions:

-

Alkylation: Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

-

Acylation: Acetylated using acetic anhydride/pyridine to yield 1-acetylpyrazole analogs .

-

Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via pyrazole nitrogen, forming complexes with potential catalytic activity .

Oxidation of the Ethyl Linker

The ethylene (–CH₂CH₂–) bridge between the pyrazole and urea is susceptible to oxidation:

Reaction:

–CH₂CH₂–KMnO4,H2O,Δ–COOH

Demethylation of Methoxybenzyl Group

The 4-methoxy group undergoes demethylation with strong Lewis acids (e.g., BBr₃):

Reaction:

4-OCH3BBr3,CH2Cl24-OH

Cross-Coupling Reactions

The thiophene and pyrazole moieties enable transition-metal-catalyzed couplings:

-

Suzuki Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at C5 of thiophene .

-

Sonogashira Coupling: Forms alkynyl derivatives using terminal alkynes (CuI, PdCl₂) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing volatile fragments (e.g., CO₂, NH₃) and residual char.

Key Mechanistic Insights

-

Urea Stability: The urea group’s resistance to hydrolysis correlates with steric hindrance from the 4-methoxybenzyl group .

-

Thiophene Reactivity: Electron-rich thiophene favors electrophilic substitutions, but steric effects from the pyrazole ring moderate reaction rates .

-

Synthetic Optimization: Microwave-assisted reactions improve yields (e.g., 80% for nitration vs. 65% under conventional heating) .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-24-16-4-2-14(3-5-16)12-20-18(23)19-8-10-22-9-6-17(21-22)15-7-11-25-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJHZMWRQLFUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.